N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide
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Overview
Description
N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C8H5BrClF2NO and its molecular weight is 284.48. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Molecular Interactions
Research on halogeno-aniline derivatives, including compounds similar to N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide, has shown that these compounds form infinite chains via N—H⋯N or N—H⋯O hydrogen bonds. This structural feature is crucial for understanding their chemical behavior and potential applications (Ferguson et al., 1998).
Synthesis and Microbiocidal Activity
A study on the synthesis and application of a related compound, N-(4-bromo-2-methylphenyl)-2-chloroacetamide, revealed that it can be synthesized with a high yield and exhibits excellent microbiocidal activity in coatings. This suggests potential applications of similar compounds in industrial coatings and antimicrobial applications (Ren Yu-hong & Oai Joint, 2002).
Pesticide Intermediates
Research into the synthesis of 2-cyanomethyl-4-(2’,6’-difluoropheny)thiazole, a pesticide intermediate, involves steps that could be relevant for the synthesis of this compound. This indicates potential applications in the development of new pesticides (Yang Peng, 2007).
Molecular Conformations
Structural studies on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, which are structurally related to this compound, provide insights into the molecular conformations and supramolecular assembly of these compounds. Understanding these aspects is vital for tailoring their properties for specific applications (Boechat et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF2NO/c9-4-1-5(11)8(6(12)2-4)13-7(14)3-10/h1-2H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXLCCRGWVJBJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)NC(=O)CCl)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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